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Compound of Interest

Compound Name: Kakuol

Cat. No. B104960

An In-depth Technical Guide to the Chemical Structure of Kakuol

Introduction

Kakuol is a natural product classified as a member of the benzodioxoles.[1][2] It is a
propiophenone derivative, specifically 2-hydroxy-4,5-methylenedioxypropiophenone, which has
been isolated from plant sources such as the rhizomes of Asarum sieboldii (Miq) Maek.[3] This
compound has garnered interest in the scientific community for its biological activities, including
antifungal and hepatoprotective effects.[3][4] Recent studies have elucidated its role in
modulating specific signaling pathways, making it a molecule of interest for drug development
professionals.[4] This guide provides a comprehensive overview of the chemical structure of
Kakuol, including its physicochemical properties, spectroscopic data, and relevant
experimental protocols.

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of Kakuol are summarized below. The
structure is characterized by a propiophenone core with hydroxyl and methylenedioxy
functional groups attached to the benzene ring.
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Identifier Value Source
1-(6-hydroxy-1,3-benzodioxol-

IUPAC Name [1]
5-yl)propan-1-one

CAS Number 18607-90-4 [1][2]

Molecular Formula C10H1004 [L112][51161[7]

Canonical SMILES

CCC(=0)C1=CC2=C(C=C10)
0CO2

[1]

InChlKey

SLLMHZXMVHNZOR-
UHFFFAOYSA-N

[1]

A summary of the key computed physicochemical properties of Kakuol is presented in the

following table.

Property Value Unit
Molecular Weight 194.18 g/mol [1][2]
Monoisotopic Mass 194.05790880 Da[1][2]
XLogP3 2.1 [11[2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C)c;untg p 4 2l
Rotatable Bond Count 2 [2]
Topological Polar Surface Area  55.8 A[1][2]
Complexity 228 [11[2]
Melting Point 110 °C[2]
Boiling Point 352.3 °C at 760 mmHg[2]

Spectroscopic Data
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The structural elucidation of Kakuol is supported by various spectroscopic techniques. The key
data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for its
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Kakuol. While a complete dataset for Kakuol itself is not readily available in the cited literature,
data for a closely related derivative, Kakuol oxime, provides insight into the expected chemical
shifts.[8]

] o 1H NMR (400 MHz, DMSO- 13C NMR (100 MHz, DMSO-
Kakuol Oxime Derivative

ds) 3 (ppm) ds) 3 (ppm)
Aromatic OH 11.92 (s)
N-OH 11.29 (s)
Aromatic H 7.04(5) 162.2, 154.5, 148.5, 140.3,
109.7, 106.2
Aromatic H 6.51 (s) 98.4
OCH20 5.98 (s) 101.3
CH2 2.76 () 17.9
CHs 1.07 (t) 11.1

Data is for Kakuol oxime as reported in the literature.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of Kakuol.
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Technique

Parameter

Value Source

High-Resolution El-

[M+H]* (for Kakuol

209.1986 (calculated

) for C10H11NOa4, [8]
MS oxime)
209.0688)
GC-MS NIST Number 241689 [1]
Key m/z fragments 194, 165, 107 [1]

Experimental Protocols

The following sections detail the methodologies for the isolation of Kakuol from natural sources
and its chemical synthesis.

Isolation from Asarum sieboldii Rhizomes

Kakuol has been successfully isolated from the rhizomes of Asarum sieboldii. The general
procedure is as follows:

o Extraction: The dried rhizomes of Asarum sieboldii are subjected to extraction with methanol.

[3]

 Purification: The crude methanol extract undergoes further purification steps. While the
specific details of the chromatographic separation are not provided in the abstract, such
processes typically involve column chromatography over silica gel or other stationary
phases, eluting with a gradient of organic solvents to isolate the compound of interest.[3]

 Structure Confirmation: The identity of the isolated compound as Kakuol is confirmed using
high-resolution mass spectrometry, NMR, and UV spectral data.[3]

Chemical Synthesis via Friedel-Crafts Acylation

Kakuol and its analogues can be synthesized through the Friedel-Crafts acylation reaction.[8]
[9] A general procedure is outlined below:

» Reaction Setup: To a three-necked flask equipped with a condenser, addition funnel, and an
HCI trap under a nitrogen atmosphere, anhydrous aluminum chloride (AICls, 1.5 mmol) and
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dry dichloromethane (CH2zClz, 5 ml) are added.[8]

o Acyl Chloride Addition: The flask is cooled in an ice bath, and a solution of the corresponding
acyl chloride (in this case, propanoyl chloride, 1.2 mmol) in CH2Clz (5 ml) is added slowly.[8]

o Phenol Addition: A solution of sesamol (1 mmol) in CH2Clz is added dropwise.[8]

e Reaction and Workup: The ice bath is removed, and the mixture is refluxed for 2 hours. After
cooling, the reaction mixture is poured into a beaker containing ice and concentrated HCI
and stirred for 30 minutes.[8]

o Extraction and Purification: The organic layer is extracted with ethyl acetate, washed with
saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under
vacuum. The crude product is then purified by silica gel column chromatography.[8]

Signaling Pathway Involvement

Recent research has identified Kakuol as a modulator of the HSP90AA1/CDK2/mTOR
signaling pathway, through which it exerts a hepatoprotective effect against drug-induced liver
injury.[4] Kakuol was found to down-regulate the expression of HSP90AA1, HRAS, and MMP1,
while up-regulating the protein expression of CDK2 and mTOR.[4]
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Kakuol's modulation of the HSP90AA1/CDK2/mTOR signaling pathway.

Experimental Workflow: Synthesis and Antifungal
Screening

The discovery and development of Kakuol derivatives as potential antifungal agents follow a
structured experimental workflow. This typically involves chemical synthesis followed by a
systematic biological evaluation.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b104960?utm_src=pdf-body-img
https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification
Start: Sesamol &
Acyl Chlorides

Friedel-Crafts
Acylation

Extraction & Workup

Column Chromatography

Purified Kakuol
Derivatives

/

/Analysis\Analysis

Structural Charactefization

Characterized Characterized
Compounds | Compounds

Bioassay

A ntifungal(

In Vitro Antifungal
Activity Assay

Structure-Activity
Relationship (SAR) Analysis

Click to download full resolution via product page

Workflow for the synthesis and antifungal screening of Kakuol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kakuol | C10H1004 | CID 596894 - PubChem [pubchem.ncbi.nim.nih.gov]

2. echemi.com [echemi.com]

3. Isolation and antifungal activity of kakuol, a propiophenone derivative from Asarum
sieboldii rhizome - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Kakuol and asarinin protecting liver injury via HSP90AA1/CDK2/mTOR signaling pathway
- PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. Kakuol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
e 6. Kakuol - Lifeasible [lifeasible.com]

e 7. chembk.com [chembk.com]

e 8. scispace.com [scispace.com]

e 9. Natural products as sources of new fungicides (I): synthesis and antifungal activity of
Kakuol derivatives against phytopathogenic fungi | Mongolian Journal of Chemistry
[mongoliajol.info]

 To cite this document: BenchChem. [What is the chemical structure of Kakuol?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104960#what-is-the-chemical-structure-of-kakuol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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